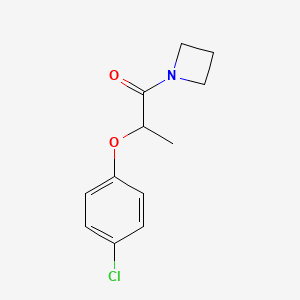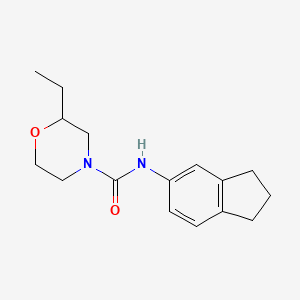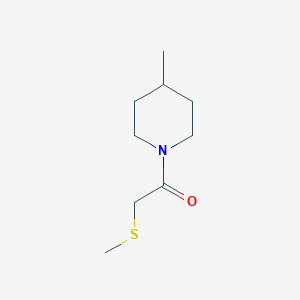
1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone, also known as MPTM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a unique structure that makes it a promising candidate for various applications, including drug discovery and development.
Mecanismo De Acción
1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has been shown to act as an inhibitor of various enzymes and receptors. Its mechanism of action involves binding to the active site of the target protein, preventing its normal function. This inhibition can lead to a variety of effects, depending on the target protein. For example, inhibition of an enzyme involved in cancer cell growth can lead to decreased proliferation and increased cell death.
Biochemical and Physiological Effects:
1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has been shown to have a variety of biochemical and physiological effects. These effects are largely dependent on the target protein and the specific mechanism of action. For example, inhibition of an enzyme involved in the synthesis of a neurotransmitter can lead to altered neurotransmitter levels and changes in behavior. Similarly, inhibition of a receptor involved in pain signaling can lead to decreased pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has several advantages for use in lab experiments. It is a relatively small and stable compound, making it easy to handle and store. Additionally, its versatility as an inhibitor of various targets makes it a useful tool for a variety of experiments. However, 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone also has limitations. Its potency can vary depending on the target protein, and its effects can be difficult to interpret without additional experiments.
Direcciones Futuras
There are several future directions for 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone research. One area of interest is the development of 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanisms of action of 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone and its effects on various targets. Finally, 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone could be used as a tool for studying the roles of various proteins in biological processes.
Métodos De Síntesis
The synthesis of 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone involves the reaction between 4-methylpiperidine and 2-methylsulfonyl ethanone in the presence of a catalyst such as palladium on carbon. The reaction yields 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone as a white solid in high purity. This method has been extensively studied and optimized, making it a reliable and efficient way to produce 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone.
Aplicaciones Científicas De Investigación
1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has been studied for its potential use in drug discovery and development. It has been shown to have activity against a variety of targets, including enzymes and receptors, making it a versatile compound for drug screening assays. 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has also been studied for its potential use in treating various diseases, including cancer and Alzheimer's disease. Additionally, 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has been used as a tool compound for studying the mechanisms of various biological processes.
Propiedades
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-8-3-5-10(6-4-8)9(11)7-12-2/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGZOUWVBUETGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


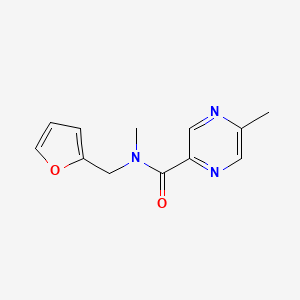

![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)
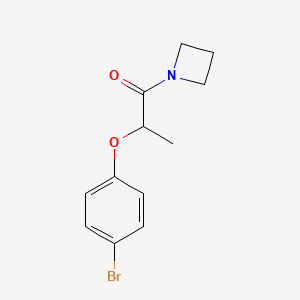
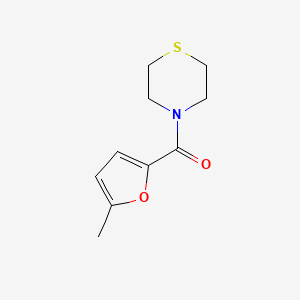
![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)


